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Compound of Interest

Compound Name: Barasertib dihydrochloride

Cat. No.: B1628234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of

Barasertib-mediated inhibition of Histone H3 phosphorylation. Barasertib (AZD1152) is a potent

and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its effect on the

phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) serves as a critical

pharmacodynamic biomarker for its activity.

Core Mechanism of Action
Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma

by phosphatases to its active metabolite, Barasertib-HQPA (AZD2811).[1][2] Barasertib-HQPA

is a powerful and specific inhibitor of Aurora B kinase, a serine/threonine kinase essential for

proper chromosome segregation and cytokinesis during mitosis.[2][3][4]

One of the primary substrates of Aurora B kinase is Histone H3.[5] During the G2 to M phase

transition of the cell cycle, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph).[6][7]

This phosphorylation event is crucial for chromosome condensation and alignment at the

metaphase plate.[5]

Barasertib-HQPA competitively inhibits the ATP-binding pocket of Aurora B kinase, preventing

the phosphorylation of its substrates, including Histone H3.[5] The direct consequence is a

significant reduction in the levels of phosphorylated Histone H3 (pHH3-Ser10).[8][9] This

inhibition disrupts mitotic progression, leading to chromosome misalignment, failed cytokinesis,
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and the formation of polyploid cells, which can ultimately trigger apoptosis.[2][5][9] The

suppression of pHH3-Ser10 is therefore a direct and measurable indicator of Barasertib's target

engagement and biological activity.[2][10]
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Caption: Barasertib inhibits Aurora B kinase, blocking Histone H3 phosphorylation.

Quantitative Data on Barasertib's Efficacy
The potency of Barasertib is demonstrated by its low nanomolar inhibition of Aurora B kinase

and its profound effect on pHH3-Ser10 levels across various cancer cell lines and preclinical

models.

Table 1: In Vitro Kinase Inhibition
Compound Target Kinase

Potency (IC₅₀ /
Kᵢ)

Selectivity Citation

Barasertib-HQPA Aurora B 0.36 - 0.37 nM
~3800-fold vs

Aurora A
[2][3][4]

Barasertib-HQPA Aurora A 1369 nM - [2][3][4]

Barasertib-HQPA Aurora C 17.0 nM - [3]

Table 2: Cellular Inhibition of Histone H3
Phosphorylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.ptglab.com/products/H3S10-phospho-Antibody-66863-1-Ig.htm
https://pubmed.ncbi.nlm.nih.gov/19381929/
https://experiments.springernature.com/articles/10.1385/1-59259-811-0:293
https://www.ptglab.com/products/H3S10-phospho-Antibody-66863-1-Ig.htm
https://pubmed.ncbi.nlm.nih.gov/19381929/
https://experiments.springernature.com/articles/10.1385/1-59259-811-0:293
https://pubmed.ncbi.nlm.nih.gov/19381929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line / Model
Treatment
Conditions

Result Citation

HCT-116 (Colon

Cancer)

50 nM Barasertib-

HQPA for 24h

Complete inhibition of

pHH3-Ser10
[9]

MOLM13 & MV4-11

(Leukemia)

10 nM Barasertib-

HQPA for 24h

Reduction of pHH3+

cells from 43-52% to

19-25%

Freshly Isolated

Leukemia Cells

3 µM Barasertib-

HQPA for 3h

Significant decrease

in pHH3 expression
[4]

SW620 Xenograft

(Colorectal)

Intravenous

Barasertib

Transient suppression

of pHH3
[2]

ApcMin/+ Mouse

Model (GI Neoplasia)
Barasertib Treatment

94% reduction in

pHH3-positive cells in

adenomas

[10]

SCLC Cell Lines

(H446, H345, H748)

Concurrent Paclitaxel

+ Barasertib-HQPA for

24h

Reduced the fraction

of pHH3-positive cells

induced by paclitaxel

Experimental Protocols for Measuring Histone H3
Phosphorylation
The following are detailed methodologies for the key experiments used to quantify the effect of

Barasertib on Histone H3 phosphorylation.

Western Blotting for pHH3-Ser10 Detection
This protocol allows for the semi-quantitative analysis of total pHH3-Ser10 levels in cell lysates.
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1. Cell Lysis
Treat cells with Barasertib.

Lyse cells in RIPA buffer with
phosphatase inhibitors.

2. Protein Quantification
Determine protein concentration

(e.g., BCA assay).

3. SDS-PAGE
Load 10-25 µg of protein per lane.

Separate proteins by size.

4. Protein Transfer
Transfer proteins to a

PVDF or nitrocellulose membrane.

5. Blocking
Incubate membrane in 5% BSA or

non-fat milk in TBST for 1 hour.

6. Primary Antibody Incubation
Incubate with anti-pHH3 (Ser10)

antibody overnight at 4°C.

7. Washing
Wash membrane 3x with TBST.

8. Secondary Antibody Incubation
Incubate with HRP-conjugated
secondary antibody for 1 hour.

9. Washing
Wash membrane 3x with TBST.

10. Detection
Apply ECL substrate and image

chemiluminescence.

11. Reprobe (Optional)
Strip membrane and probe for
Total Histone H3 or GAPDH as

a loading control.

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of phospho-Histone H3 (Ser10).
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Methodology Details:

Sample Preparation: Culture cells to desired confluency and treat with various

concentrations of Barasertib-HQPA for the specified duration. Harvest and lyse cells in a

suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

Electrophoresis and Transfer: Perform SDS-PAGE using 10-25 µg of total protein per lane on

a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent

non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-

Histone H3 (Ser10) overnight at 4°C with gentle agitation. Following washes with TBST,

incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and

capture the signal using an imaging system. For a loading control, the membrane can be

stripped and re-probed for total Histone H3 or a housekeeping protein like GAPDH.

Flow Cytometry for Intracellular pHH3-Ser10 Staining
This method allows for the quantification of the percentage of cells in a population that are

positive for pHH3-Ser10, often in conjunction with DNA content analysis for cell cycle status.
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1. Cell Preparation
Harvest and count cells treated

with or without Barasertib.

2. Fixation
Fix cells with 4% paraformaldehyde

to preserve cellular structures.

3. Permeabilization
Permeabilize cells with ice-cold

methanol or Triton X-100 to allow
antibody entry.

4. Antibody Staining
Incubate cells with a fluorochrome-

conjugated anti-pHH3 (Ser10)
antibody.

5. Washing
Wash cells to remove

unbound antibody.

6. DNA Staining
Resuspend cells in a solution

containing a DNA dye (e.g., Propidium
Iodide) and RNase A.

7. Data Acquisition
Analyze samples on a flow cytometer,

collecting fluorescence data for
pHH3 and DNA content.

Click to download full resolution via product page

Caption: Workflow for Flow Cytometry analysis of phospho-Histone H3 (Ser10).
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Methodology Details:

Cell Preparation: Harvest cells after Barasertib treatment and wash with PBS.

Fixation: Resuspend the cell pellet and fix with a crosslinking fixative like 4%

paraformaldehyde for 10-15 minutes at room temperature. This preserves the

phosphorylation state.

Permeabilization: After washing, permeabilize the cells to allow intracellular antibody access.

This is commonly done with ice-cold 90% methanol or a detergent-based buffer (e.g., 0.25%

Triton X-100 in PBS).

Staining: Incubate the permeabilized cells with a fluorochrome-conjugated primary antibody

against pHH3-Ser10 (e.g., conjugated to Alexa Fluor® 488) for 60-90 minutes at room

temperature, protected from light.

DNA Content Staining: Wash the cells to remove excess antibody. Resuspend the final cell

pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and

RNase A to ensure only DNA is stained.

Analysis: Acquire data on a flow cytometer. Gate on single cells and analyze the

fluorescence intensity of the pHH3-Ser10 marker versus the DNA content to determine the

percentage of mitotic cells in the population.

Immunohistochemistry (IHC) for pHH3-Ser10 in Tissue
This protocol is used to visualize and quantify the presence of pHH3-Ser10 positive cells within

formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as tumor xenografts.
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1. Deparaffinization & Rehydration
Mount FFPE tissue sections on slides.

Deparaffinize with xylene and rehydrate
through an ethanol gradient.

2. Antigen Retrieval
Perform heat-induced epitope retrieval
(e.g., in Sodium Citrate buffer, pH 6.0)

to unmask the antigen.

3. Blocking
Block endogenous peroxidase activity

(H₂O₂) and non-specific protein
binding (e.g., with animal serum).

4. Primary Antibody Incubation
Incubate sections with anti-pHH3 (Ser10)

antibody overnight at 4°C.

5. Secondary Antibody & Detection
Incubate with HRP-conjugated secondary

antibody, followed by a chromogen
substrate (e.g., DAB).

6. Counterstaining
Stain nuclei with Hematoxylin to
provide morphological context.

7. Dehydration & Mounting
Dehydrate sections, clear with xylene,

and mount with a coverslip for
microscopic analysis.

Click to download full resolution via product page

Caption: Workflow for Immunohistochemistry of phospho-Histone H3 (Ser10).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1628234?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology Details:

Slide Preparation: Deparaffinize FFPE tissue sections in xylene and rehydrate through a

graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a retrieval

solution (e.g., 10 mM Sodium Citrate, pH 6.0) to expose the antigenic sites.

Blocking: Quench endogenous peroxidase activity using a hydrogen peroxide solution. Block

non-specific binding sites by incubating the sections with normal serum from the species in

which the secondary antibody was raised.

Antibody Incubation: Incubate the tissue sections with the primary antibody against pHH3-

Ser10, typically overnight at 4°C in a humidified chamber.

Detection: After washing, apply a biotinylated or polymer-based HRP-conjugated secondary

antibody. Visualize the signal by adding a chromogen substrate, such as diaminobenzidine

(DAB), which produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize

cell nuclei. Dehydrate the slides, clear in xylene, and permanently mount with a coverslip.

The number of pHH3-positive cells can then be quantified by microscopic examination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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